利扎曲坦 N-氧化物

描述

Rizatriptan N-oxide is a potential impurity found in commercial preparations of rizatriptan . It is a degradation product formed under oxidative conditions .

Synthesis Analysis

The synthesis of Rizatriptan involves the construction of an indole ring on 3-Methyl-4-nitrobenzoic acid methyl ester by Leimgruber-Batcho reaction . The indole intermediate obtained is then further converted to rizatriptan, a triptan-class compound .

Molecular Structure Analysis

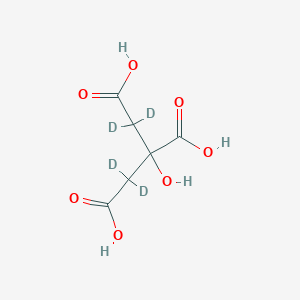

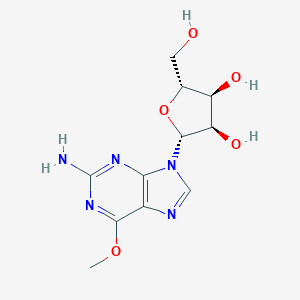

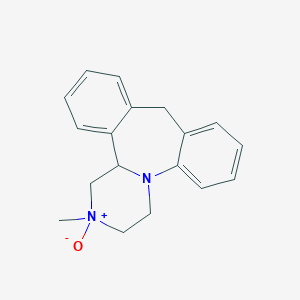

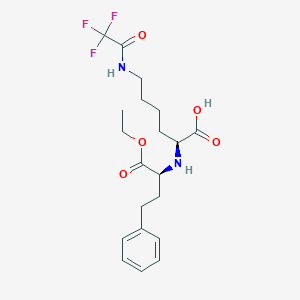

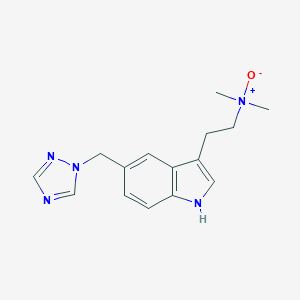

The molecular formula of Rizatriptan N-oxide is C15H19N5O . Its average mass is 285.344 Da and its monoisotopic mass is 285.158966 Da .

Physical And Chemical Properties Analysis

The molecular formula of Rizatriptan N-oxide is C15H19N5O . Its average mass is 285.344 Da and its monoisotopic mass is 285.158966 Da .

科学研究应用

Bioequivalence Studies

Rizatriptan N-oxide has been used in bioequivalence studies . These studies aim to assess the bioequivalence and tolerability of two different oral formulations of rizatriptan . The study was carried out in 40 healthy volunteers according to an open label, randomized, two-period, two-sequence, crossover, single dose, and fasting conditions design . The test and reference formulations were administered in two treatment days, separated by a washout period of seven days . The plasma concentrations of rizatriptan were obtained by the LC/MS/MS (Liquid chromatography tandem-mass spectrometry) method .

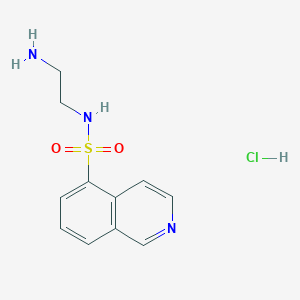

Synthesis of N,N-dimethyltryptamine N-oxides

Rizatriptan N-oxide has been used in the synthesis of N,N-dimethyltryptamine N-oxides . A straightforward oxidation method of triptans has been described for the synthesis of N,N-dimethyl-2-[5-[substituted-1H-indole-3-yl]ethanamine-N-oxides using sodium tungstate and 30% aqueous hydrogen peroxide solution in the presence of methanesulphonic acid . The significance of the process is its simplicity and efficiency in isolating the triptan N-oxide derivatives as free base and as malate salt .

作用机制

Target of Action

Rizatriptan N-oxide, also known as Rizatriptan N10-Oxide, primarily targets the serotonin 5-HT 1B and 5-HT 1D receptors . These receptors are found on intracranial blood vessels and sensory nerves of the trigeminal system . The role of these receptors is to mediate vasoconstriction of intracranial extracerebral blood vessels and inhibit nociceptive neurotransmission in trigeminal pain pathways .

Mode of Action

Rizatriptan N-oxide acts as a selective agonist at the serotonin 5-HT 1B and 5-HT 1D receptors . By binding to these receptors, it causes vasoconstriction of intracranial extracerebral blood vessels . This vasoconstriction is thought to occur primarily via 5-HT 1B receptors . Additionally, Rizatriptan N-oxide inhibits nociceptive neurotransmission in trigeminal pain pathways .

Biochemical Pathways

The primary biochemical pathway involved in the action of Rizatriptan N-oxide is the serotonin pathway . By acting as an agonist at the 5-HT 1B and 5-HT 1D receptors, Rizatriptan N-oxide influences the serotonin pathway, leading to vasoconstriction of intracranial extracerebral blood vessels and inhibition of nociceptive neurotransmission in trigeminal pain pathways .

Pharmacokinetics

N-monodesmethyl-rizatriptan is a minor metabolite with a pharmacological activity comparable to the parent compound’s . The absorption of Rizatriptan is approximately 90%, but it experiences a moderate first-pass effect, resulting in a bioavailability estimate of 47% .

Result of Action

The molecular and cellular effects of Rizatriptan N-oxide’s action primarily involve the relief of migraine symptoms . By causing vasoconstriction of intracranial extracerebral blood vessels and inhibiting nociceptive neurotransmission in trigeminal pain pathways, Rizatriptan N-oxide can effectively alleviate the pain associated with migraines .

Action Environment

The action, efficacy, and stability of Rizatriptan N-oxide can be influenced by various environmental factors. It is generally recommended that Rizatriptan N-oxide should be stored in a cool, dry place away from light and moisture .

属性

IUPAC Name |

N,N-dimethyl-2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanamine oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5O/c1-20(2,21)6-5-13-8-17-15-4-3-12(7-14(13)15)9-19-11-16-10-18-19/h3-4,7-8,10-11,17H,5-6,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQTBNOJGXNZYDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CCC1=CNC2=C1C=C(C=C2)CN3C=NC=N3)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60180690 | |

| Record name | Rizatriptan N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60180690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Rizatriptan N-oxide | |

CAS RN |

260435-42-5 | |

| Record name | Rizatriptan N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0260435425 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rizatriptan N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60180690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RIZATRIPTAN N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YNT22B2U4T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Rizatriptan N-oxide and how is it related to the drug Rizatriptan Benzoate?

A1: Rizatriptan N-oxide is a chemical compound identified as an impurity during the synthesis of Rizatriptan Benzoate, a medication used to treat migraines and severe headaches. [] Essentially, it is a byproduct formed during the drug manufacturing process.

Q2: Why is it important to study and quantify Rizatriptan N-oxide?

A2: The presence of impurities in pharmaceutical products like Rizatriptan Benzoate can impact their safety and efficacy. [] Therefore, it's crucial to identify, characterize, and quantify impurities like Rizatriptan N-oxide to ensure the quality and safety of the final drug product. This is also a regulatory requirement for pharmaceutical manufacturing.

Q3: What analytical methods are used to detect and quantify Rizatriptan N-oxide in Rizatriptan Benzoate?

A3: A validated, sensitive, and robust method using Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) has been developed to separate and quantify Rizatriptan N-oxide in Rizatriptan Benzoate. [] This method utilizes a gradient mobile phase system with UV detection at 280 nm and provides a good resolution between Rizatriptan and its N-oxide impurity. []

Q4: Has research explored the formation process of Rizatriptan N-oxide?

A4: Yes, a study investigated the catalytic oxidative conversion of Rizatriptan Benzoate to Rizatriptan N-oxide. [] The research specifically explored the synergistic effects of a combined RuCl3 and IrCl3 catalyst system in this conversion process, aiming to understand the reaction mechanism and kinetics involved. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。